molecular formula C16H13NO3 B14127272 Methyl 4-(1-oxoisoindolin-2-yl)benzoate

Methyl 4-(1-oxoisoindolin-2-yl)benzoate

Cat. No.: B14127272
M. Wt: 267.28 g/mol
InChI Key: FCANVCFMQOWSCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-oxoisoindolin-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions . This method provides good isolated yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as flash chromatography on silica gel .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-oxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-oxoisoindolin-2-yl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its isoindolinone core is a key feature that distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 4-(3-oxo-1H-isoindol-2-yl)benzoate

InChI

InChI=1S/C16H13NO3/c1-20-16(19)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)18/h2-9H,10H2,1H3

InChI Key

FCANVCFMQOWSCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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